molecular formula C14H15N3O B581612 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide CAS No. 1314987-53-5

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Cat. No.: B581612
CAS No.: 1314987-53-5
M. Wt: 241.294
InChI Key: RGZQEPYIXAAMKP-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminopyridine moiety attached to a dimethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the reaction of 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and catalytic hydrogenation to yield the intermediate tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This intermediate can then be further reacted with N,N-dimethylbenzamide under suitable conditions to obtain the final product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. The use of mixed solvents, such as alcohol and water, and specific catalysts can enhance the yield and purity of the product . The process typically includes nucleophilic substitution, protection and deprotection steps, and catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The aminopyridine moiety allows for nucleophilic substitution reactions, which can be used to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can activate pathways such as the MAP kinase signaling pathway and the AKT1 signaling pathway . These interactions lead to various cellular responses, including the activation of protein kinase C and the production of signaling molecules like diacylglycerol and inositol 1,4,5-trisphosphate.

Comparison with Similar Compounds

  • N’-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is unique due to its specific structure, which combines an aminopyridine moiety with a dimethylbenzamide group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the dimethylbenzamide group can influence the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQEPYIXAAMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718565
Record name 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-53-5
Record name 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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